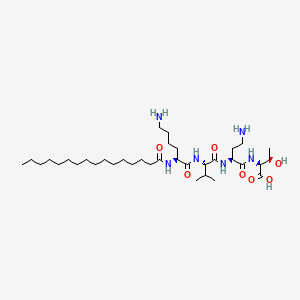

Palmitoyllysylvalyldiaminobutyroylthreonine

Description

Properties

IUPAC Name |

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68N6O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48)/t26-,27+,28+,30+,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYVWYKOCOGULA-JBUMCTQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883558-31-4 | |

| Record name | Palmitoyllysylvalyldiaminobutyroylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883558314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYROYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1615WE9073 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Biosynthesis of the Syn Tacks Peptide Complex

Structural Elucidation of Constituent Peptides

The structural identity of the peptides within the Syn-tacks complex is defined by their specific amino acid sequences and the presence of a covalently linked palmitoyl (B13399708) fatty acid chain.

Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine is a synthetic signal peptide. paulaschoice.frpaulaschoice-eu.com Its structure consists of a palmitoyl group attached to a peptide chain containing the amino acids Lysine (Lys), Valine (Val), Diaminobutyric acid (Dab), and Threonine (Thr). turbifycdn.comdsm.comontosight.aicellmano.com Despite the "Dipeptide-5" in its INCI name, it is structurally a tetrapeptide with the sequence Pal-Lys-Val-Dab-Thr-OH. turbifycdn.cominci.guidedsm.comcreative-peptides.comcellmano.com The palmitoyl group is a C16 saturated fatty acid. cosmileeurope.eu

The molecular formula for Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine is C35H68N6O7. nih.gov Its IUPAC name is (2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid. nih.gov

Palmitoyl Dipeptide-5 Diaminohydroxybutyrate is also a bioactive synthetic peptide used in cosmetic applications. chemicalbook.com It is a tripeptide, despite its INCI name, with the chemical name Palm-Lys-Val-Dab-OH. turbifycdn.cominci.guidedsm.com The peptide sequence is Pal-Lys-Val-Dab. creative-peptides.com Similar to the other component, it features a palmitoyl group attached to a peptide chain containing Lysine, Valine, and Diaminobutyric acid. turbifycdn.comdsm.comcreative-peptides.com

The molecular formula for Palmitoyl Dipeptide-5 Diaminohydroxybutyrate is C31H61N5O5. chemicalbook.comnih.gov Its IUPAC name is (2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid. nih.gov

Table 1 provides a summary of the key structural characteristics of the constituent peptides of Syn-tacks.

| Peptide Name | INCI Name | Chemical Name | Sequence | Molecular Formula | Molecular Weight ( g/mol ) |

| Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine | Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine | Palm-Lys-Val-Dab-Thr-OH | Pal-Lys-Val-Dab-Thr | C35H68N6O7 | 684.95 cellmano.com |

| Palmitoyl Dipeptide-5 Diaminohydroxybutyrate | Palmitoyl Dipeptide-5 Diaminohydroxybutyrate | Palm-Lys-Val-Dab-OH | Pal-Lys-Val-Dab | C31H61N5O5 | 583.84 creative-peptides.com |

Synthetic Methodologies for Peptide Complex Generation

The peptides in Syn-tacks are produced through chemical synthesis. ontosight.ai The incorporation of the palmitoyl group is a key modification that influences their properties. creative-peptides.comlifetein.comresearchgate.netnih.gov

Solid-Phase Peptide Synthesis (SPPS) is a widely used and efficient method for the chemical synthesis of peptides, including those used in cosmetic applications. jpt.commdpi.comambiopharm.comproteogenix.sciencecreative-peptides.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. jpt.comproteogenix.sciencecreative-peptides.com

The general SPPS process involves several key steps:

Attachment of the first amino acid (C-terminal) to the solid support. mdpi.comproteogenix.science

Removal of the N-terminal protecting group from the immobilized amino acid. mdpi.comproteogenix.science

Coupling of the next protected amino acid to the free N-terminus of the growing peptide chain using coupling reagents. mdpi.comproteogenix.science

Washing steps after each deprotection and coupling step to remove excess reagents and by-products. jpt.commdpi.comproteogenix.science

Repetition of steps 2-4 until the full peptide sequence is assembled. jpt.comproteogenix.sciencecreative-peptides.com

Cleavage of the synthesized peptide from the solid support and removal of side-chain protecting groups. jpt.comproteogenix.science

Lipidation, such as the attachment of the palmitoyl group in Syn-tacks, can be integrated into the SPPS process. rsc.org This can involve coupling a pre-lipidated amino acid building block or performing the lipidation as a final step on the resin-bound peptide or after cleavage. rsc.org

Purity Assessment and Characterization of Synthetic Syn-tacks

Ensuring the purity and confirming the structure of synthetic peptides like those in Syn-tacks is critical for their intended application. A range of analytical techniques are employed for peptide characterization. resolvemass.caijsra.netresolvemass.camtoz-biolabs.com

Key methods for purity assessment and characterization include:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a primary technique for assessing peptide purity and detecting impurities and by-products based on differences in hydrophobicity. resolvemass.caijsra.netmtoz-biolabs.com

Mass Spectrometry (MS): MS is considered the gold standard for determining the molecular weight of peptides, confirming their sequence, and identifying any modifications. resolvemass.caijsra.netresolvemass.camtoz-biolabs.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used in conjunction with MS. mtoz-biolabs.com

Amino Acid Analysis (AAA): AAA is used to determine the amino acid composition and quantity in a peptide sample, helping to confirm the peptide structure. resolvemass.caresolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the three-dimensional structure and conformation of peptides. resolvemass.caijsra.netresolvemass.ca

Purity levels for synthetic peptides are often assessed by HPLC, with typical specifications, such as ≥98% purity, being reported for the individual components. cellmano.com

Mechanistic Insights into Syn Tacks Interaction with Dermal Cellular Components

Direct Receptor and Protein Binding Mechanisms

Syn-tacks exerts its biological effects through direct interaction with and stimulation of crucial protein structures within the dermal-epidermal junction. bohrium.com This targeted action leads to a comprehensive improvement in the skin's structural framework. The complex is composed of two active peptides: Palmitoyl (B13399708) Dipeptide-5 Diaminobutyroyl Hydroxythreonine and Palmitoyl Dipeptide-5 Diaminohydroxybutyrate. dsm-firmenich.com In-vitro studies have quantified the significant upregulation of several key proteins integral to the DEJ's architecture and function following treatment with these peptides. bohrium.com

| Protein | Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine (50 µM) | Palmitoyl Dipeptide-5 Diaminohydroxybutyrate (100 µM) |

|---|---|---|

| Laminin V | +75% | +43% |

| Collagen IV | +47% | +19% |

| Collagen VII | +16% | +61% |

| Collagen XVII | +103% | +34% |

| Integrin β4 | +36% | +27% |

Laminin V is a critical anchoring filament that plays a pivotal role in the adhesion of epidermal cells to the underlying dermis. Syn-tacks has been shown to significantly stimulate the synthesis of Laminin V, thereby reinforcing the connection between these two skin layers. bohrium.comnih.gov This enhanced expression and assembly of Laminin V contributes to a more stable and resilient dermal-epidermal junction.

Collagen type VII is the main component of anchoring fibrils, which secure the basement membrane to the dermal matrix. Collagen type XVII, a transmembrane protein, is essential for the adhesion of keratinocytes to the basement membrane. Syn-tacks modulates the production of both Collagen VII and XVII, further strengthening the adhesion between the epidermis and dermis. bohrium.comnih.gov This comprehensive action on multiple collagen types ensures a multi-faceted approach to reinforcing the DEJ.

Integrin β4 is a key transmembrane receptor that connects the cytoskeleton of epithelial cells to the basement membrane. Syn-tacks has been shown to stimulate the expression of Integrin β4, enhancing the cellular cohesion at the dermal-epidermal junction. bohrium.commdpi.com This specific engagement with Integrin β4 signaling contributes to improved communication between the different layers of the skin and a more compact and rejuvenated appearance. dsm-firmenich.com

Intracellular Signaling Cascades Orchestrated by Syn-tacks

The stimulatory effects of Syn-tacks on the synthesis of extracellular matrix proteins are mediated through the activation of intracellular signaling pathways within dermal fibroblasts. While direct studies on the specific pathways activated by Syn-tacks are not extensively detailed in the public domain, the known mechanisms of similar bioactive peptides provide a strong indication of the likely cascades involved.

Bioactive peptides are known to influence fibroblast activity, and it is plausible that Syn-tacks operates through similar mechanisms. Key signaling pathways that are often implicated in fibroblast activation and the synthesis of extracellular matrix proteins include the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov

The TGF-β signaling pathway is a central regulator of collagen synthesis in fibroblasts. nih.gov Activation of this pathway typically leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of genes encoding for extracellular matrix proteins. nih.gov It is hypothesized that the peptides within Syn-tacks may interact with cell surface receptors that either directly or indirectly activate the TGF-β pathway, leading to the observed increase in collagen production.

The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in mediating cellular responses to external stimuli, including the proliferation of fibroblasts and the production of collagen. nih.gov The palmitoylated nature of the peptides in Syn-tacks could facilitate their interaction with cell membranes and the subsequent activation of these kinase cascades. For instance, palmitate itself has been shown to induce signaling through MAPK pathways in human dermal fibroblasts. nih.gov This suggests that the fatty acid component of the Syn-tacks peptides may play a role in initiating the signaling events that lead to fibroblast activation.

While the precise molecular interactions remain to be fully elucidated, the significant upregulation of multiple dermal proteins strongly suggests that Syn-tacks effectively modulates these key signaling pathways to promote a regenerative response in the skin.

Regulation of Gene Expression Pertinent to Dermal Remodeling

Syn-tacks exerts a significant influence on the expression of genes responsible for the synthesis of key structural proteins within the dermal-epidermal junction. By signaling to dermal fibroblasts, it upregulates the production of several critical components that are essential for maintaining the skin's architectural framework. This targeted action helps to counteract the age-related decline in the synthesis of these proteins, thereby promoting dermal remodeling and a more youthful skin structure.

The primary mechanism of action for Syn-tacks involves the simultaneous stimulation of multiple proteins that form the structural and functional core of the DEJ. In-vitro studies have demonstrated that the constituent peptides of Syn-tacks, Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine and Palmitoyl Dipeptide-5 Diaminohydroxybutyrate, significantly increase the synthesis of Laminin V, Collagen IV, Collagen VII, and Collagen XVII, as well as Integrin β4. dsm.com These proteins are fundamental to the integrity and function of the DEJ. dsm.com

The following table summarizes the observed upregulation of key DEJ proteins upon treatment with the constituent peptides of Syn-tacks:

| Target Protein | Percentage Increase in Synthesis |

| Laminin V | +85% |

| Collagen IV | +60% |

| Collagen VII | +190% |

| Collagen XVII | +120% |

| Integrin β4 | +120% |

Data derived from in-vitro studies on the constituent peptides of Syn-tacks. dsm.com

This broad-spectrum activity ensures a comprehensive approach to reinforcing the DEJ, leading to improved skin compactness and a reduction in the appearance of wrinkles. labshake.comcosmileeurope.eu

Influence on Protein Kinase C Activity in Dermal Cells

Protein Kinase C represents a family of enzymes that are crucial in regulating a wide array of cellular processes in the skin, including proliferation, differentiation, and apoptosis. In dermal fibroblasts, PKC isoforms are involved in signaling cascades that can influence the production of extracellular matrix proteins like collagen. However, without specific studies on Syn-tacks, any potential modulation of PKC activity by this peptide complex remains speculative.

Contribution to Dermal-Epidermal Junction Structural Integrity

The structural integrity of the dermal-epidermal junction is paramount for healthy, resilient skin. As the skin ages, this junction tends to flatten, leading to a reduction in nutrient exchange and a loss of mechanical stability, which manifests as wrinkles and sagging. dsm.com Syn-tacks is specifically designed to counteract these changes by reinforcing the structure and function of the DEJ. nih.govpaulaschoice.es

Enhancement of Cellular Cohesion within the Epidermis

Syn-tacks has been shown to significantly improve cellular cohesion within the epidermis. dsm.com This is a critical factor in maintaining a strong and effective skin barrier. Enhanced cohesion means that the keratinocytes, the primary cells of the epidermis, are more tightly bound together, resulting in a more compact and resilient stratum corneum. dsm.com

In a study involving tape stripping of the skin, treatment with a 1% concentration of Syn-tacks over 84 days resulted in a notable improvement in epidermal compactness. dsm.com Scanning electron microscopy revealed that the skin treated with Syn-tacks showed a marked increase in cellular cohesion, with an improvement of up to 23%. dsm.com This enhancement of the epidermal structure contributes to smoother and more toned skin.

Improvement of Molecular Communication across Dermal Layers

The dermal-epidermal junction serves as a vital communication hub, facilitating the exchange of nutrients and signaling molecules between the dermis and the epidermis. dsm.com The age-related flattening of the DEJ can impede this communication, leading to a decline in epidermal health and vitality. dsm.com

Restructuring of Collagen Fiber Anisotropy

The organization of collagen fibers in the dermis plays a crucial role in the skin's mechanical properties, such as firmness and elasticity. In youthful skin, collagen fibers are arranged in a more random, isotropic pattern. With age, these fibers tend to align in a more parallel, anisotropic fashion, which is associated with a loss of skin resilience. dsm.com

Syn-tacks has been demonstrated to improve the anisotropy of collagen fibers, leading to a more "youthful" and less organized collagen network. dsm.com This restructuring of the collagen matrix contributes to an improvement in skin's tonicity and firmness. cosmileeurope.eu In-vivo studies have shown that treatment with Syn-tacks can improve skin anisotropy by up to 62%. dsm.com

The following table summarizes the observed improvements in key skin parameters following treatment with Syn-tacks:

| Parameter | Percentage Improvement |

| Cellular Cohesion | Up to 23% |

| Skin Anisotropy | Up to 62% |

Data derived from in-vivo studies. dsm.com

Advanced Research Methodologies for Syn Tacks Investigation

In Vitro Cell Culture Models for Mechanistic Studies

To comprehensively understand the biological activity of Syn-tacks, various in vitro cell culture models are utilized. These systems allow for controlled experiments to dissect the specific effects of the compound on cellular behavior and the production of key structural proteins.

Primary Human Fibroblast Cultures for Extracellular Matrix Component Analysis

Primary human fibroblasts, the principal cells of the dermis responsible for synthesizing the extracellular matrix (ECM), serve as a fundamental in vitro model for studying the effects of Syn-tacks. abmole.com These cells are isolated from human skin samples and cultured in controlled laboratory conditions. When treated with Syn-tacks, these fibroblast cultures are analyzed for changes in the composition and organization of the ECM.

The analysis of ECM components typically involves techniques such as enzyme-linked immunosorbent assay (ELISA) and Western blotting to quantify the production of key proteins. For instance, studies have shown that Syn-tacks significantly stimulates the synthesis of various collagen types that are crucial for the structural integrity of the dermal-epidermal junction (DEJ). skinsort.commedchemexpress.com

Table 1: Effect of Syn-tacks on Extracellular Matrix Protein Synthesis in Primary Human Fibroblasts

| Extracellular Matrix Protein | Observed Effect of Syn-tacks Treatment |

|---|---|

| Collagen IV | Significant Stimulation |

| Collagen VII | Significant Stimulation |

| Collagen XVII | Significant Stimulation |

| Laminin V | Significant Stimulation |

Keratinocyte Co-culture Systems for Dermal-Epidermal Junction Modeling

The dermal-epidermal junction (DEJ) is a complex structure that anchors the epidermis to the dermis, and its integrity is vital for skin health and appearance. ewg.org To model this intricate interface in vitro, co-culture systems of human epidermal keratinocytes and dermal fibroblasts are employed. These systems better replicate the cellular communication and synergistic interactions that occur in human skin. researchgate.net

By treating these co-culture models with Syn-tacks, researchers can investigate its influence on the formation and maintenance of the DEJ. The analysis of these models can include immunofluorescence staining to visualize the localization and organization of key DEJ proteins, such as collagens and laminins, and transmission electron microscopy to examine the ultrastructure of the reconstituted junction.

Quantitative Analysis of Cell Viability and Proliferative Responses

To ensure that the effects of Syn-tacks on ECM production are not due to cytotoxic effects, quantitative analyses of cell viability and proliferation are conducted. Standard assays are employed to measure the metabolic activity and rate of cell division of fibroblasts and keratinocytes upon treatment with Syn-tacks.

Commonly used methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. researchgate.net

BrdU Assay: This method assesses cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA. researchgate.netjeban.com

These assays help to establish a concentration range at which Syn-tacks is bioactive without being harmful to the cells.

Table 2: Common Assays for Cell Viability and Proliferation Analysis

| Assay | Principle | Parameter Measured |

|---|---|---|

| MTT | Reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. | Cell Viability |

Gene and Protein Expression Profiling (e.g., Collagen I, Elastin, FOXO3, SIRT-1, SIRT-3)

To delve deeper into the molecular mechanisms of Syn-tacks, gene and protein expression profiling is conducted. This involves quantifying the levels of specific messenger RNA (mRNA) and proteins in treated cells.

Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) are used to measure the expression of genes encoding for crucial ECM proteins like Collagen I and Elastin . Concurrently, Western blotting is employed to confirm that the changes in gene expression translate to altered protein levels. Studies have demonstrated that Syn-tacks upregulates the expression of genes responsible for the production of key components of the DEJ. medchemexpress.com

Furthermore, the expression of genes and proteins associated with cellular longevity and stress resistance, such as FOXO3 , SIRT-1 , and SIRT-3 , are of significant interest in anti-aging research. reactome.org While direct studies linking Syn-tacks to the modulation of the FOXO3/SIRT pathways are not extensively documented in publicly available research, the analysis of these markers would provide valuable insights into the broader cellular effects of the peptide compound.

Biophysical and Biochemical Techniques for Syn-tacks Characterization and Interaction Profiling

Beyond cell-based assays, a range of biophysical and biochemical techniques are utilized to characterize the properties of Syn-tacks and its interactions with other molecules.

High-Resolution Microscopy for Ultrastructural Analysis (e.g., Scanning Electron Microscopy for cellular layers)

High-resolution microscopy techniques are indispensable for visualizing the structural changes in skin models treated with Syn-tacks. Scanning Electron Microscopy (SEM) , in particular, provides detailed three-dimensional images of the surface topography of tissues and cellular layers.

In the context of Syn-tacks investigation, SEM can be used to examine the effects of the compound on the organization of the epidermis and the dermal-epidermal junction in reconstructed skin equivalents. For instance, SEM analysis has been used to observe the improved epidermal compactness and a more organized collagen network following treatment with Syn-tacks. medchemexpress.com This ultrastructural analysis provides visual confirmation of the biochemical and cellular changes induced by the peptide.

Advanced Spectroscopic Methods for Conformational and Binding Studies

To elucidate the three-dimensional structure of the Syn-tacks peptides and characterize their binding mechanisms with target proteins, researchers employ several advanced spectroscopic techniques. These methods are crucial for understanding how the peptides adopt specific conformations that facilitate their interaction with proteins in the dermal-epidermal junction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is utilized to examine the secondary structure of the peptides in various solvent environments, mimicking the aqueous and lipid-rich conditions of the skin. This analysis reveals whether the peptides predominantly form structures such as α-helices, β-sheets, or random coils, which is fundamental to their biological activity.

Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence can be used to monitor changes in the local environment of the peptides upon binding to target proteins like laminins or collagens. cmstudioplus.com A shift in fluorescence emission wavelength or intensity can indicate binding events and provide data to calculate binding constants and stoichiometry, quantifying the affinity between the peptides and their targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as NOESY and COSY, are powerful tools for determining the high-resolution, three-dimensional structure of the peptides in solution. Furthermore, NMR can map the specific amino acid residues at the interface of a peptide-protein complex, identifying the precise sites of interaction.

These spectroscopic approaches provide a detailed picture of the peptides' structural and interactive properties, which are foundational to their function.

Chromatographic Separations for Component Analysis and Purity Verification

The precise composition and purity of the Syn-tacks peptide complex are critical for its efficacy and consistency. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing and purifying these synthetic peptides.

Reverse-Phase HPLC (RP-HPLC): This is the most common technique for peptide analysis. It separates peptides based on their hydrophobicity. The palmitoyl (B13399708) group attached to the Syn-tacks peptides makes them significantly hydrophobic, allowing for excellent separation on a C8 or C18 stationary phase. By using a gradient of an organic solvent like acetonitrile in water, the two distinct peptides in Syn-tacks can be separated and quantified.

Mass Spectrometry (MS) Coupling: When coupled with a mass spectrometer, HPLC-MS allows for the definitive identification of the peptides by their mass-to-charge ratio. This confirms the primary amino acid sequence and the presence of the palmitoyl modification, ensuring the correct compounds are present. The purity of the sample is determined by integrating the area of the peptide peaks in the chromatogram relative to any impurity peaks.

Below is an illustrative data table representing the results from an RP-HPLC analysis for quality control of a Syn-tacks batch.

| Component | Retention Time (minutes) | Peak Area (%) | Purity Verification |

| Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine | 12.4 | 48.5 | >98% |

| Palmitoyl Dipeptide-5 Diaminohydroxybutyrate | 14.1 | 51.0 | >98% |

| Unidentified Impurities | Various | < 0.5 | N/A |

Resonant Scanning Systems for Biomechanical Assessment of Tissue Mimics (e.g., Reviscometer for anisotropy)

To assess the functional impact of Syn-tacks on skin mechanics, resonant scanning systems are employed on ex vivo skin models or engineered tissue mimics. The Reviscometer®, for example, measures the acoustic resonance of the skin to determine its mechanical properties, including elasticity and anisotropy. Skin anisotropy refers to the directional dependence of its mechanical properties; in aged skin, the parallel and perpendicular running collagen fibers lose their organized structure, leading to increased anisotropy.

The measurement involves propagating an acoustic shock wave through the tissue. The time it takes for the wave to travel in different directions is analyzed. A more organized and firm dermal structure, which Syn-tacks aims to promote by stimulating key structural proteins, would result in a more uniform propagation time in all directions, thereby decreasing the anisotropy index. dsm-firmenich.com This provides a quantitative measure of the peptides' ability to improve the skin's structural organization and firmness.

Computational and Theoretical Modeling of Syn-tacks Functionality

Computational modeling provides invaluable insights into the molecular mechanisms of Syn-tacks, complementing experimental data by visualizing and predicting interactions at an atomic level.

Molecular Docking Simulations of Syn-tacks with Target Receptors and Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dsm.commedchemexpress.com In the context of Syn-tacks, docking simulations are performed to model how its constituent peptides bind to key proteins of the dermal-epidermal junction, such as Collagen IV, Collagen VII, and Laminin V. dsm-firmenich.com

These simulations place the flexible peptide ligand into the binding site of the rigid protein receptor and score the different poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The results identify the most probable binding modes and estimate the binding affinity. This information is critical for confirming that the peptides can physically interact with their intended biological targets.

The following table provides hypothetical docking results for one of the Syn-tacks peptides with a binding domain of Collagen IV.

| Peptide Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |

| Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine | Collagen IV | -8.2 | ASP-254, GLU-310, LYS-401 |

Molecular Dynamics Simulations to Predict Peptide-Protein Interaction Stability

While molecular docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations predict the behavior of the peptide-protein complex over time. ci.guidenih.gov Starting with a high-scoring pose from docking, an MD simulation calculates the atomic forces and resulting motions of the system, providing a view of the complex's stability and dynamics in a simulated aqueous environment. ci.guidenih.gov

Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) of the peptide's backbone atoms, are analyzed. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the peptide remains tightly bound in a consistent conformation. specialchem.com Conversely, a fluctuating RMSD might suggest an unstable interaction. These simulations validate the docking predictions and confirm that the peptide-protein complex is stable under physiological conditions.

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Stability Assessment |

| Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine bound to Collagen IV | 100 | 1.5 ± 0.3 | Stable Complex |

| Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine (unbound in water) | 100 | 4.8 ± 1.2 | Flexible/Unstable |

Predictive Algorithms for De Novo Peptide Design and Activity Profiling

Building on the structural and interaction data gathered, predictive algorithms can be used for de novo peptide design. researchgate.netbiorxiv.orgnih.gov These computational methods aim to create novel peptide sequences with potentially enhanced or more specific activity.

The process involves using the known structure of a target protein's binding site as a template. Algorithms then generate vast libraries of virtual peptide sequences and computationally screen them for their ability to bind to the target with high affinity and specificity. nih.govrsc.org Machine learning models, trained on large datasets of known peptide-protein interactions, can predict the biological activity profile of these new sequences. This approach allows researchers to rationally design next-generation peptides inspired by the Syn-tacks components, potentially with improved stability or a more potent effect on stimulating key proteins for skin health.

Comparative Biochemical Analysis and Broader Peptide Context in Dermal Research

Comparative Studies with Other Bioactive Peptides Targeting Dermal Homeostasis (e.g., Syn-Ake, Syn-Coll, Matrixyl)

While Syn-tacks primarily focuses on reinforcing the DEJ by stimulating specific structural proteins like collagens IV, VII, XVII, Laminin V, and Integrin β4, other peptides like Syn-Ake, Syn-Coll, and Matrixyl operate through different mechanisms to achieve dermal benefits. inci.guidedsm-firmenich.comdsm.com

Syn-Ake (Dipeptide Diaminobutyroyl Benzylamide Diacetate) : This peptide is designed to mimic the effect of a peptide found in the venom of the Temple Viper. naturalorganicskincare.comresearchgate.netmdpi.com Its primary mechanism involves temporarily inhibiting muscle contractions, similar to the action of botulinum toxin, which helps to smooth expression lines and wrinkles. naturalorganicskincare.comresearchgate.netmdpi.com Unlike Syn-tacks, which targets the structural components of the DEJ, Syn-Ake focuses on the neuromuscular activity influencing wrinkle formation. inci.guidedsm-firmenich.comnaturalorganicskincare.comdsm.comresearchgate.netmdpi.com

Syn-Coll (Palmitoyl Tripeptide-5) : Syn-Coll is a synthetic peptide that mimics the activity of thrombospondin-1 (TSP-1). corepeptides.combiotechpeptides.com It is known for its potential to stimulate the synthesis of collagen type I and type III by activating transforming growth factor-beta (TGF-β). mdpi.comcorepeptides.combiotechpeptides.combioplentypeps.comascpskincare.comijsr.net While both Syn-tacks and Syn-Coll aim to improve collagen content, Syn-tacks targets a broader range of DEJ-specific collagens (IV, VII, XVII) and other structural proteins, whereas Syn-Coll primarily focuses on collagen types I and III found more broadly in the dermis. inci.guidedsm-firmenich.comdsm.commdpi.comcorepeptides.combiotechpeptides.combioplentypeps.comascpskincare.comijsr.net Syn-Coll has also been suggested to counteract collagen degradation by inhibiting matrix metalloproteinases (MMPs). corepeptides.combiotechpeptides.com

Matrixyl (Palmitoyl Pentapeptide-4) : Matrixyl is a lipopeptide that contains a sequence (Lys-Thr-Thr-Lys-Ser) derived from the C-terminal propeptide of type I collagen. mdpi.comwikipedia.orgbiotechpeptides.combehemothlabz.com It functions as a matrikine, a messenger peptide that signals fibroblasts to synthesize new extracellular matrix macromolecules, including collagen type I, elastin, and hyaluronic acid. mdpi.comwikipedia.orgbiotechpeptides.combehemothlabz.com Similar to Syn-Coll, Matrixyl focuses on stimulating collagen synthesis, particularly type I, but its mechanism involves mimicking a collagen fragment to trigger the production process. mdpi.comwikipedia.orgbiotechpeptides.combehemothlabz.com Syn-tacks, in contrast, has a more direct impact on the structural proteins specifically located at the DEJ. inci.guidedsm-firmenich.comdsm.com

The distinct targets and mechanisms of these peptides are summarized in the table below:

| Peptide Name | Primary Target(s) | Proposed Mechanism of Action |

| Syn-tacks | Laminin V, Collagen IV, VII, XVII, Integrin β4 (DEJ proteins) | Stimulates synthesis of key proteins at the Dermal-Epidermal Junction (DEJ). inci.guidedsm-firmenich.comdsm.com |

| Syn-Ake | Neuromuscular Junction (mimics snake venom peptide) | Inhibits muscle contractions to reduce expression lines. naturalorganicskincare.comresearchgate.netmdpi.com |

| Syn-Coll | Collagen I, III (via TGF-β) | Stimulates collagen synthesis and inhibits MMPs. mdpi.comcorepeptides.combiotechpeptides.combioplentypeps.comascpskincare.comijsr.net |

| Matrixyl | Collagen I, Elastin, Hyaluronic Acid (via matrikine signaling) | Signals fibroblasts to synthesize ECM components by mimicking collagen fragments. mdpi.comwikipedia.orgbiotechpeptides.combehemothlabz.com |

Syn-tacks' Role in Advancing Understanding of Peptide-Mediated Dermal Regeneration

| Parameter | Observed Improvement with Syn-tacks | Source |

| Skin Anisotropy (Collagen Organization) | Up to 62% improvement | dsm.comascpskincare.com |

| Cellular Cohesion | Up to 23% improvement | dsm.comascpskincare.com |

| Skin Tonicity, Firmness, Suppleness | Improvement after two months | dsm-firmenich.comdsm.com |

This focus on the DEJ's structural proteins provides a complementary approach to peptides that primarily stimulate collagen synthesis more broadly in the dermis or those that target muscle contractions. The success of Syn-tacks in improving DEJ functionality underscores the importance of this specific layer for maintaining youthful skin architecture and suggests that a multi-target peptide strategy addressing different aspects of dermal aging could be beneficial. inci.guidedsm-firmenich.comdsm.com

Theoretical Frameworks for Rational Peptide Design in Extracellular Matrix Engineering

The development of peptides like Syn-tacks is rooted in theoretical frameworks for rational peptide design aimed at engineering the extracellular matrix (ECM). These frameworks involve understanding the composition and function of the natural ECM and designing peptides that can mimic or modulate its components and signaling pathways. regmednet.comfrontiersin.orgresearchgate.netnih.govnih.govnih.gov

Key principles in rational peptide design for ECM engineering include:

Mimicry of Bioactive Epitopes: Designing peptides that mimic specific amino acid sequences (epitopes) found in natural ECM proteins like collagen, laminin, and fibronectin. These epitopes can interact with cellular receptors (e.g., integrins) to trigger specific cellular responses, such as adhesion, migration, proliferation, and synthesis of new matrix components. frontiersin.orgnih.govnih.gov Syn-tacks' ability to stimulate Laminin V, Collagens, and Integrin suggests it incorporates or influences such bioactive epitopes relevant to the DEJ. inci.guidedsm-firmenich.comdsm.com

Self-Assembly: Designing peptides that can self-assemble into ordered nanostructures, such as nanofibers, which can mimic the fibrous architecture of the natural ECM. regmednet.comfrontiersin.orgresearchgate.netnih.gov These self-assembling structures can provide physical support for cells and influence cell behavior through mechanical cues. regmednet.comfrontiersin.orgresearchgate.netnih.gov

Modularity: Creating modular peptide designs where different functional motifs (e.g., cell adhesion sequences, growth factor binding sites, enzyme cleavage sites) can be incorporated into a single peptide or a peptide system. nih.govnih.gov This allows for the creation of synthetic ECMs with tunable properties and multiple signaling capabilities. nih.govnih.gov

Stability and Delivery: Considering the stability of the peptide against enzymatic degradation and designing appropriate delivery systems to ensure the peptide reaches its target site within the skin. Palmitoylation, for instance, is a common modification used to improve peptide penetration and stability. biotechpeptides.comwikipedia.orgbiotechpeptides.combehemothlabz.com The palmitoyl (B13399708) groups in Syn-tacks peptides likely contribute to their delivery and interaction with the lipid environment of the skin. inci.guidedsm-firmenich.com

Understanding Cell-Matrix Interactions: A deep understanding of how cells interact with the ECM through various receptors and signaling pathways is fundamental. Rational design aims to create peptides that can specifically modulate these interactions to promote desired outcomes like tissue regeneration. frontiersin.orgnih.govnih.govmdpi.com

Syn-tacks, as a complex of two peptides targeting multiple DEJ components, exemplifies the application of these principles to create a multi-functional peptide system for dermal regeneration. Its design reflects an understanding of the intricate protein network at the DEJ and aims to restore its structural and functional integrity through targeted stimulation. inci.guidedsm-firmenich.comdsm.com Research into peptides like Syn-tacks continues to advance the theoretical frameworks for designing sophisticated biomaterials for tissue engineering and regenerative medicine applications. frontiersin.orgresearchgate.netnih.govnih.govnih.govmdpi.comresearchgate.net

Future Research Directions and Unaddressed Inquiries in Syn Tacks Research

Development of Advanced Ex Vivo and Organotypic Skin Models for Comprehensive Assessment

Current research on Syn-tacks has utilized in vitro and in vivo studies dsm.com. To gain a more comprehensive understanding of its effects, future research could focus on developing and utilizing advanced ex vivo and organotypic skin models nih.gov. These models, which can better mimic the complex architecture and cellular interactions of human skin compared to traditional 2D cell cultures, would allow for a more detailed assessment of Syn-tacks' impact on DEJ structure, function, and dermal-epidermal communication under conditions more closely resembling the in vivo environment nih.govdsm-firmenich.com. This could include evaluating protein synthesis, deposition, and organization within a more realistic tissue context.

Integration of Multi-Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To achieve a systems-level understanding of how Syn-tacks affects skin biology, the integration of multi-omics technologies is a crucial future direction researchgate.netnih.govnih.govbiorxiv.orgccmu.edu.cn. Proteomics could provide a global view of protein expression changes in response to Syn-tacks treatment, identifying not only the targeted DEJ proteins but also any other proteins whose levels are modulated nih.gov. Transcriptomics could complement this by revealing changes in gene expression, indicating which genetic pathways are activated or suppressed nih.govccmu.edu.cn. Integrating these datasets could provide a holistic picture of the molecular cascade initiated by Syn-tacks application, potentially uncovering previously unknown mechanisms and biomarkers of efficacy.

Long-Term Mechanistic Studies on Dermal Remodeling and Maintenance

While some studies have shown improvements in skin parameters after a few months of Syn-tacks use, long-term mechanistic studies are needed to understand its sustained effects on dermal remodeling and maintenance dsm.comunivarsolutions.comskintypesolutions.com. Research could investigate how Syn-tacks influences the long-term turnover and organization of collagen and other dermal components, and whether its effects persist after treatment cessation. Such studies could provide valuable insights into its potential for long-term skin health benefits and guide recommendations for prolonged use.

Refinement of Structure-Activity Relationship Models for Enhanced Syn-tacks Derivatives

Syn-tacks is a combination of two specific peptides dsm.cominci.guide. Future research could focus on refining structure-activity relationship (SAR) models for these peptides and potential derivatives rsc.orgnih.govuit.no. By systematically modifying the amino acid sequences or palmitoylation of the constituent peptides and evaluating the resulting effects on DEJ protein stimulation and other relevant biological activities, researchers could identify structural features critical for optimal efficacy uit.no. This could lead to the development of enhanced Syn-tacks derivatives with improved potency, specificity, or stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.